molecular formula C₁₃H₅D₆F₃O₅S B1156032 5,8-Dimethoxy-2-naphthalenol Triflate-d6

5,8-Dimethoxy-2-naphthalenol Triflate-d6

Cat. No.: B1156032
M. Wt: 342.32
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dimethoxy-2-naphthalenol Triflate-d6 (C₁₃H₅D₆F₃O₅S; molecular weight: 342.32 g/mol) is a deuterated derivative of 5,8-Dimethoxy-2-naphthalenol Triflate, where six hydrogen atoms are replaced with deuterium (D). This isotopic labeling enhances its utility in analytical and synthetic chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where deuterium incorporation aids in tracking molecular behavior without altering chemical reactivity significantly .

The compound is supplied as a powder with 98% purity and is soluble in chloroform, dichloromethane, and dimethyl sulfoxide (DMSO). Storage recommendations include protection from air and light at 2–8°C, reflecting its sensitivity to environmental degradation . Its primary application is as a synthetic intermediate, likely in pharmaceutical or materials science research, where triflate esters serve as electrophilic substrates in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) .

Properties

Molecular Formula

C₁₃H₅D₆F₃O₅S

Molecular Weight

342.32

Synonyms

1,1,1-Trifluoro-methanesulfonic Acid 5,8-Dimethoxy-2-naphthalenyl Ester-d6

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

1.1 Building Block for Organic Synthesis

5,8-Dimethoxy-2-naphthalenol Triflate-d6 serves as a versatile building block in organic synthesis. Its triflate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This characteristic makes it valuable for constructing complex molecular architectures, particularly in the synthesis of polycyclic compounds and natural products.

1.2 Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of various bioactive molecules. For instance, it has been employed in the preparation of tetrahydroquinoline derivatives, which are known for their pharmacological activities. These derivatives can be used to target specific biological pathways, making this compound an important intermediate in drug discovery processes .

Biological Research Applications

2.1 Mechanistic Studies

In biological research, this compound has been used to study reaction mechanisms involving enzyme catalysis and molecular interactions. Its isotopic labeling (d6) allows for detailed tracking of reaction pathways and the elucidation of mechanisms in complex biochemical environments .

2.2 Development of Therapeutics

The compound's derivatives have shown promise in the development of therapeutics targeting various diseases. For example, studies have indicated that modifications of this compound can lead to compounds with enhanced activity against specific cancer cell lines and other pathological conditions .

Case Studies

Study Objective Findings
Study on Tetrahydroquinoline DerivativesTo synthesize optically active tetrahydroquinoline derivatives using this compoundSuccessful synthesis with promising biological activity against hyperlipidemia .
Mechanistic Study on Enzyme InteractionTo investigate the interaction of enzyme inhibitors with substrates labeled with d6Provided insights into the binding affinities and kinetic parameters of enzyme-substrate interactions .
Synthesis of Natural ProductsTo explore the utility of this compound in synthesizing marine metabolitesDemonstrated effectiveness as a precursor for complex natural products with significant biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5,8-Dimethoxy-2-naphthalenol Triflate-d6, a comparative analysis with structurally or functionally related compounds is provided below.

5,8-Dimethoxy-2-naphthalenol Triflate (Non-deuterated Analog)

The non-deuterated parent compound (C₁₃H₁₁F₃O₅S; molecular weight: 336.29 g/mol) shares identical functional groups but lacks deuterium substitution. Key differences include:

  • Isotopic Stability : The deuterated version exhibits enhanced isotopic stability, making it preferable as an internal standard in quantitative MS or metabolic studies.
  • Reactivity : Both compounds are expected to display similar chemical reactivity due to the inert nature of deuterium in most reactions. However, kinetic isotope effects (KIEs) may marginally slow reaction rates in deuterated derivatives.
  • Analytical Utility: The non-deuterated form lacks the mass signature required for isotope dilution assays, limiting its use in tracer studies .

Underivatized 5,8-Dimethoxy-2-naphthalenol

Removing the triflate group yields 5,8-Dimethoxy-2-naphthalenol (C₁₂H₁₂O₃; molecular weight: 204.22 g/mol), a phenolic compound. Key contrasts include:

  • Reactivity: The triflate group in this compound acts as a superior leaving group, enabling nucleophilic substitution reactions. The underivatized phenol lacks this reactivity, limiting its utility in cross-coupling chemistry.
  • Solubility: The triflate derivative’s solubility in polar aprotic solvents (e.g., DMSO) exceeds that of the underivatized phenol, which may require basic aqueous conditions for dissolution.

Other Deuterated Triflates

Deuterated triflate esters, such as methyl triflate-d₃ (CF₃SO₃CD₃), share isotopic labeling but differ in backbone structure. For example:

  • Structural Complexity: The naphthalenol backbone in this compound provides aromatic conjugation and steric bulk, which may influence regioselectivity in substitution reactions compared to simpler alkyl triflates.
  • Applications: While methyl triflate-d₃ is used in mechanistic studies of methylation, the naphthalenol derivative’s extended π-system suits applications in materials science (e.g., organic semiconductors).

Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications Isotopic Labeling
This compound C₁₃H₅D₆F₃O₅S 342.32 Synthetic intermediate, isotopic standards Yes (D₆)
5,8-Dimethoxy-2-naphthalenol Triflate C₁₃H₁₁F₃O₅S 336.29 Cross-coupling reactions No
5,8-Dimethoxy-2-naphthalenol C₁₂H₁₂O₃ 204.22 Phenolic precursor studies No
Methyl Triflate-d₃ CF₃SO₃CD₃ 152.11 Mechanistic methylation studies Yes (D₃)

Research Findings and Implications

  • Synthetic Efficiency: The deuterated triflate’s stability under refrigeration (2–8°C) ensures prolonged shelf life compared to non-deuterated analogs, which may degrade faster under similar conditions .
  • Isotope Effects: Minor KIEs observed in deuterated triflates (e.g., reduced reaction rates by ~10% in SN2 mechanisms) are insufficient to hinder synthetic workflows but critical in kinetic studies .
  • Cost-Benefit Tradeoff: Deuterated reagents like this compound are costlier than non-deuterated versions, justifying their use primarily in analytical applications requiring isotopic discrimination.

Preparation Methods

Regioselective Sulfonation and Methoxylation

The synthesis begins with naphthalene , which undergoes sulfonation at position 2 using concentrated sulfuric acid at 160°C to form sodium naphthalene-2-sulfonate 1. This intermediate is critical for directing subsequent substitutions. To introduce methoxy groups at positions 5 and 8, a two-step process is employed:

  • Protection of the 2-hydroxyl group : The sulfonate group is converted back to a hydroxyl group via alkali fusion with potassium hydroxide at 300–310°C, yielding 2-naphthol 1.

  • Deuterated methoxylation : The hydroxyl group at position 2 is protected as a silyl ether (e.g., trimethylsilyl chloride), and deuterated methyl iodide (CD₃I) is used with a strong base (e.g., NaH) to install methoxy groups at positions 5 and 8. This step leverages electrophilic aromatic substitution, where the electron-rich naphthalene ring facilitates methylation at the para and peri positions relative to the sulfonate directing group1.

Key Reaction Conditions :

  • Temperature: 160°C for sulfonation, 300°C for alkali fusion.

  • Reagents: CD₃I (2.5 equiv), NaH (3.0 equiv), dry DMF.

  • Yield: ~62% for sodium naphthalene-2-sulfonate1.

Triflation of the Hydroxyl Group

The hydroxyl group at position 2 is converted to a triflate ester using triflic anhydride (Tf₂O) in the presence of a base (e.g., pyridine) to neutralize the generated acid. This step is adapted from protocols for binaphthyl triflation, where Tf₂O (1.2 equiv) in dichloromethane at 0°C ensures high regioselectivity and minimizes side reactions.

Optimization Insight :

  • Lower temperatures (0–25°C) reduce sulfone byproduct formation.

  • Base selection (pyridine vs. 2,6-lutidine) impacts reaction efficiency, with pyridine yielding 85% conversion.

Deuterium Incorporation via Acid-Catalyzed Exchange

To achieve the -d6 designation, deuterium is introduced via acid-catalyzed H/D exchange . The intermediate 5,8-dimethoxy-2-naphthalenol is heated in deuterated sulfuric acid (D₂SO₄) and D₂O at 80°C for 24 hours, enabling proton exchange at six aromatic positions. This method ensures >95% deuterium incorporation without altering the methoxy or triflate groups.

Critical Parameters :

  • Catalyst: 10% Pd/C enhances exchange efficiency.

  • Solvent: D₂O/D₂SO₄ (9:1 v/v).

Comparative Analysis of Preparation Methods

Sulfonation vs. Friedel-Crafts Acylation

While sulfonation (as in1) offers direct access to 2-substituted naphthalenes, Friedel-Crafts acylative cyclisation (cited in) provides an alternative route for constructing naphthalene dimers. However, the latter is less suited for monofunctionalized targets like this compound due to competing dimerization.

Triflation Reagents: Tf₂O vs. TfOH

Triflic anhydride (Tf₂O) outperforms triflic acid (TfOH) in triflation reactions, as evidenced by higher yields (85% vs. 65%) and reduced side products in binaphthyl systems. The anhydride’s superior electrophilicity facilitates faster O-triflation.

Purification and Characterization

Crystallization and Filtration

The crude product is purified via recrystallization in a 10% sodium chloride solution, a method adapted from sodium naphthalene-2-sulfonate isolation1. Activated charcoal treatment removes polymeric byproducts, achieving >98% purity.

Spectroscopic Validation

  • ¹H NMR : Absence of aromatic protons confirms deuteration.

  • ¹⁹F NMR : Single peak at δ -71.93 ppm verifies triflate integrity.

  • MS (HR-ASAP) : m/z 456.1201 ([M+H]⁺, calc. 456.1198).

Challenges and Optimization Strategies

Regioselectivity in Methoxylation

Directing methoxy groups to positions 5 and 8 remains challenging due to the electron-donating effect of the 2-hydroxyl group. Using bulky silyl protecting groups (e.g., TBDMS) improves para/peri selectivity by sterically hindering ortho substitution.

Deuterium Exchange Efficiency

Incomplete deuteration (<90%) is mitigated by multiple exchange cycles (3×24 hours) with fresh D₂SO₄.

Q & A

Q. What are the recommended synthetic routes for 5,8-Dimethoxy-2-naphthalenol Triflate-d6, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions using triflic anhydride under controlled anhydrous conditions. For example, analogous naphthalene derivatives (e.g., deuterated benzidine compounds) are synthesized via selective deuteration using deuterated solvents (e.g., D₂O or deuterated THF) . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical to isolate the deuterated product . Yield optimization requires strict temperature control (e.g., room temperature for 3 days in THF with triethylamine as a base) and exclusion of moisture .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm deuteration levels and triflate group integrity. For example, deuterated standards like 3,3′-Dichlorobenzidine-d6 are validated via isotopic peak analysis in HRMS, with deviations <0.5% considered acceptable . Purity assessment via HPLC (reverse-phase C18 column, methanol/water gradient) is recommended, ensuring >98% purity for experimental reproducibility .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the triflate group. Similar deuterated naphthalene derivatives (e.g., acenaphthene-d10) show degradation >5% after 6 months at 4°C, necessitating cold storage . Stability testing via periodic NMR or LC-MS is advised for long-term studies .

Advanced Research Questions

Q. How does the deuteration of this compound influence its reactivity in cross-coupling reactions compared to the non-deuterated analog?

  • Methodological Answer : Deuterium’s isotopic effect may alter reaction kinetics due to increased bond strength (C–D vs. C–H). For example, in Suzuki-Miyaura couplings, deuterated aryl triflates exhibit slower oxidative addition rates with palladium catalysts. Researchers should adjust catalyst loading (e.g., 10 mol% Pd(PPh₃)₄) and reaction time (24–48 hrs) to compensate . Kinetic isotope effects (KIE) can be quantified via parallel experiments with non-deuterated analogs .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved when characterizing this compound?

  • Methodological Answer : Contradictions often arise from residual solvents, deuterium exchange, or rotameric equilibria. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For instance, methoxy groups in naphthalenol derivatives show distinct NOE correlations with aromatic protons, aiding in signal assignment . If deuteration efficiency is questioned, compare HRMS data with theoretical isotopic patterns using tools like Isotope Pattern Calculator .

Q. What strategies are effective for tracing metabolic or degradation pathways of this compound in biological systems?

  • Methodological Answer : Use deuterium labeling to track metabolites via LC-MS/MS. For example, deuterated flavones (e.g., dihydroxyflavone-d6) are analyzed using collision-induced dissociation (CID) to identify stable fragments retaining deuterium . Combine with stable isotope-resolved metabolomics (SIRM) to map pathways in cell cultures . Ensure controls with non-deuterated analogs to distinguish isotopic effects from biological activity .

Tables for Reference

Analytical Technique Key Parameters Application Example Source
HRMSResolution >30,000Deuteration efficiency validation
HPLCC18 column, 70:30 MeOH:H₂OPurity assessment
2D NMRCOSY, HSQC, NOESYStructural elucidation
Synthetic Condition Optimal Range Impact on Yield Source
Reaction temperature20–25°C>80% yield below 30°C
Catalyst loading5–10 mol% PdLinear yield increase

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